molecular formula C22H21NO5 B11388096 butyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

butyl 4-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11388096
M. Wt: 379.4 g/mol
InChI Key: AFWSOMRHOKTFIN-UHFFFAOYSA-N
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Description

BUTYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a butyl ester group, a methyl group, and an amido group attached to the chromene and benzoate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclocondensation reaction involving salicylaldehyde derivatives and β-ketoesters under acidic or basic conditions.

    Amidation Reaction: The chromene derivative is then reacted with an appropriate amine to introduce the amido group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the chromene ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and amido moieties, leading to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and structure-activity relationships.

Biology:

  • Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine:

  • Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, modulating their activity. The amido and ester groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • BUTYL 4-(7-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE
  • BUTYL 4-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDO)BENZOATE
  • BUTYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDO)BENZOATE

Comparison:

  • Structural Differences: The position and number of methyl groups on the chromene ring can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: BUTYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

butyl 4-[(6-methyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21NO5/c1-3-4-11-27-22(26)15-6-8-16(9-7-15)23-21(25)20-13-18(24)17-12-14(2)5-10-19(17)28-20/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25)

InChI Key

AFWSOMRHOKTFIN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C

Origin of Product

United States

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